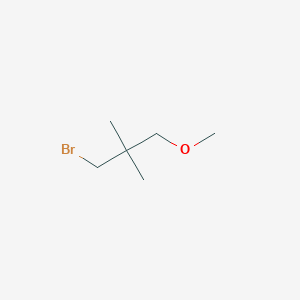

1-Bromo-3-methoxy-2,2-dimethylpropane

CAS No.: 261528-87-4

Cat. No.: VC2573262

Molecular Formula: C6H13BrO

Molecular Weight: 181.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261528-87-4 |

|---|---|

| Molecular Formula | C6H13BrO |

| Molecular Weight | 181.07 g/mol |

| IUPAC Name | 1-bromo-3-methoxy-2,2-dimethylpropane |

| Standard InChI | InChI=1S/C6H13BrO/c1-6(2,4-7)5-8-3/h4-5H2,1-3H3 |

| Standard InChI Key | ZCRTXYSRGBYQMD-UHFFFAOYSA-N |

| SMILES | CC(C)(COC)CBr |

| Canonical SMILES | CC(C)(COC)CBr |

Introduction

Chemical Identity and Structure

Basic Identification

1-Bromo-3-methoxy-2,2-dimethylpropane is an organic compound classified as a haloether. This chemical entity is characterized by a specific arrangement of atoms that contributes to its distinctive reactivity patterns and applications in organic synthesis .

| Property | Value |

|---|---|

| CAS Number | 261528-87-4 |

| Chemical Name | 1-Bromo-3-methoxy-2,2-dimethylpropane |

| Molecular Formula | C6H13BrO |

| Molecular Weight | 181.07 g/mol |

| Synonyms | Propane, 1-bromo-3-methoxy-2,2-dimethyl- |

Structural Features

The compound contains several key structural elements that define its chemical behavior:

-

A primary bromine atom at position 1 of the propane backbone

-

A methoxy group (-OCH3) at position 3

-

Two methyl groups at position 2, creating a quaternary carbon center

This arrangement creates a molecule with multiple functional sites for chemical reactions, particularly nucleophilic substitution at the bromine-bearing carbon atom. The tertiary carbon center with two methyl groups provides steric hindrance that influences reaction pathways and selectivity.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 1-Bromo-3-methoxy-2,2-dimethylpropane determine its handling characteristics and potential applications. While specific physical data is limited in the available literature, the molecular structure suggests properties typical of halogenated ethers of similar molecular weight .

Chemical Reactivity

The chemical behavior of 1-Bromo-3-methoxy-2,2-dimethylpropane is dominated by the reactivity of the carbon-bromine bond. The compound typically functions as an alkylating agent, with the bromine atom serving as a leaving group in nucleophilic substitution reactions. This reactivity profile makes it valuable in organic synthesis as a building block for more complex molecules .

Key reaction types include:

-

Nucleophilic substitution reactions (SN1 and SN2)

-

Elimination reactions under basic conditions

-

Metal-catalyzed coupling reactions

-

Reduction reactions

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of 1-Bromo-3-methoxy-2,2-dimethylpropane typically involves the bromination of 3-methoxy-2,2-dimethylpropane. This preparation generally requires controlled reaction conditions to ensure selectivity at the desired position. Common synthetic routes may include:

-

Direct bromination using bromine in the presence of suitable solvents

-

Treatment of the corresponding alcohol with phosphorus tribromide

-

Halogen exchange reactions from other halogenated derivatives

Chemical Reactions and Mechanisms

Nucleophilic Substitution

The most characteristic reactions of 1-Bromo-3-methoxy-2,2-dimethylpropane involve nucleophilic substitution at the bromine-bearing carbon. The bromine atom serves as an excellent leaving group, facilitating reactions with various nucleophiles:

-

Reaction with hydroxide ions to form the corresponding alcohol

-

Reaction with alkoxides to form ethers

-

Reaction with amines to form amines

-

Reaction with cyanide to form nitriles

The steric environment created by the nearby quaternary carbon center influences the reaction mechanism, potentially favoring SN1 pathways over SN2 in many cases.

Elimination Reactions

Under basic conditions, 1-Bromo-3-methoxy-2,2-dimethylpropane can undergo elimination reactions to form alkenes. The presence of the 2,2-dimethyl substituents influences the regioselectivity of these eliminations, potentially leading to specific alkene products.

Biological Activity and Applications

Research Applications

The primary value of 1-Bromo-3-methoxy-2,2-dimethylpropane lies in its utility as a synthetic intermediate. Its application areas include:

-

Pharmaceutical synthesis

-

Preparation of specialty chemicals

-

Development of novel materials

-

Research in organic methodology

As a versatile building block, it enables the construction of more complex molecular architectures with potential applications across multiple disciplines.

| Hazard Type | Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory System |

The compound bears GHS pictograms GHS02 (flammable) and GHS07 (harmful/irritant), indicating multiple hazard types that must be considered during handling and use .

Emergency Response

In case of exposure to 1-Bromo-3-methoxy-2,2-dimethylpropane, the following emergency measures are advised :

-

Skin contact: Wash with plenty of soap and water

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing

-

Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing

-

If symptoms persist: Seek medical advice/attention

Comparative Analysis with Related Compounds

Structural Analogs

The properties and reactivity of 1-Bromo-3-methoxy-2,2-dimethylpropane can be better understood by comparing it with structurally related compounds:

-

Other halogenated ethers: These typically share similar reactivity patterns but may differ in reaction rates and selectivity

-

Non-halogenated methoxy-substituted alkanes: These lack the reactive bromine leaving group, resulting in significantly different chemical behavior

-

Compounds with different substitution patterns: The position of functional groups dramatically influences reactivity and physical properties

3-Methoxy-2,2-dimethylpropane-1-sulfonamide

A related compound, 3-Methoxy-2,2-dimethylpropane-1-sulfonamide, shares a similar backbone structure but contains a sulfonamide group instead of bromine. This structural difference results in substantially different chemical properties and potential applications, particularly in medicinal chemistry where sulfonamides have established pharmacological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume